5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a trifluoromethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)benzoic acid, cyclopropanol, and N,N-dimethylamine.
Formation of Intermediate: The 2-(trifluoromethyl)benzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Cyclopropylation: The acid chloride is then reacted with cyclopropanol in the presence of a base such as triethylamine (TEA) to form the cyclopropoxy intermediate.
Amidation: Finally, the cyclopropoxy intermediate is reacted with N,N-dimethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or thiobenzamides.
Scientific Research Applications
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropylmethoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide: Similar structure with a cyclopropylmethoxy group instead of a cyclopropoxy group.
2-(Trifluoromethyl)benzamide: Lacks the cyclopropoxy and dimethylamino groups.
N,N-Dimethyl-2-(trifluoromethyl)benzamide: Lacks the cyclopropoxy group.
Uniqueness
5-Cyclopropoxy-N,N-dimethyl-2-(trifluoromethyl)benzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
5-cyclopropyloxy-N,N-dimethyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H14F3NO2/c1-17(2)12(18)10-7-9(19-8-3-4-8)5-6-11(10)13(14,15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
UMFBOXXKBLUJRO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)OC2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.